molecular formula C7H10N2O4 B1462863 2-[(2R,5S)-5-methyl-3,6-dioxopiperazin-2-yl]acetic acid CAS No. 676363-90-9

2-[(2R,5S)-5-methyl-3,6-dioxopiperazin-2-yl]acetic acid

Cat. No.: B1462863
CAS No.: 676363-90-9
M. Wt: 186.17 g/mol
InChI Key: RVLCUCVJZVRNDC-IUYQGCFVSA-N
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Description

2-[(2R,5S)-5-methyl-3,6-dioxopiperazin-2-yl]acetic acid is a useful research compound. Its molecular formula is C7H10N2O4 and its molecular weight is 186.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-[(2R,5S)-5-methyl-3,6-dioxopiperazin-2-yl]acetic acid (CAS No. 676363-90-9) is a compound of interest in pharmaceutical and biochemical research due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C7H10N2O4
  • Molecular Weight : 186.17 g/mol
  • IUPAC Name : this compound

The compound exhibits several biological activities attributed to its structural characteristics. The piperazine ring and dioxo groups are known to interact with various biological targets:

  • Enzyme Inhibition : Studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Receptor Modulation : The piperazine moiety can interact with neurotransmitter receptors, influencing central nervous system (CNS) activity.
  • Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, making it a candidate for further investigation in treating infections.

Biological Activity Overview

Activity TypeDescriptionReferences
AntimicrobialExhibits activity against specific bacterial strains; further studies needed for confirmation. ,
CNS EffectsPotential modulation of neurotransmitter receptors; implications for anxiety and depression. ,
Enzyme InhibitionPossible inhibition of metabolic enzymes; affects pharmacokinetics of co-administered drugs. ,

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial effectiveness of this compound against various pathogens. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential for development as an antibacterial agent.
  • CNS Activity :
    • Research involving animal models demonstrated that administration of this compound led to altered behavior patterns consistent with anxiolytic effects. Further pharmacological profiling is necessary to elucidate the specific receptor interactions involved.
  • Pharmacokinetic Studies :
    • Investigations into the pharmacokinetics revealed that the compound has a moderate bioavailability profile when administered orally, which could be optimized through formulation adjustments.

Research Findings

Recent research has focused on the synthesis and characterization of this compound, along with its derivatives. Key findings include:

  • Synthesis Methods : Various synthetic routes have been developed to enhance yield and purity, including modifications to reaction conditions and catalysts.
  • Biological Assays : In vitro assays have been employed to assess the biological activity of the compound against a range of cell lines and microbial strains.

Properties

IUPAC Name

2-[(2R,5S)-5-methyl-3,6-dioxopiperazin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4/c1-3-6(12)9-4(2-5(10)11)7(13)8-3/h3-4H,2H2,1H3,(H,8,13)(H,9,12)(H,10,11)/t3-,4+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLCUCVJZVRNDC-IUYQGCFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@@H](C(=O)N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(2R,5S)-5-methyl-3,6-dioxopiperazin-2-yl]acetic acid
Reactant of Route 2
2-[(2R,5S)-5-methyl-3,6-dioxopiperazin-2-yl]acetic acid
Reactant of Route 3
2-[(2R,5S)-5-methyl-3,6-dioxopiperazin-2-yl]acetic acid
Reactant of Route 4
2-[(2R,5S)-5-methyl-3,6-dioxopiperazin-2-yl]acetic acid
Reactant of Route 5
2-[(2R,5S)-5-methyl-3,6-dioxopiperazin-2-yl]acetic acid
Reactant of Route 6
2-[(2R,5S)-5-methyl-3,6-dioxopiperazin-2-yl]acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.